N-[(4-溴苯基)甲基]-1-(6-环丙基哒嗪-3-基)哌啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H23BrN4O and its molecular weight is 415.335. The purity is usually 95%.
BenchChem offers high-quality N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抑制剂和拮抗剂
可溶性环氧合酶抑制剂的发现:Thalji 等人 (2013) 领导的研究发现了可溶性环氧合酶 (sEH) 的 1-(1,3,5-三嗪-2-基)哌啶-4-甲酰胺抑制剂,突出了三嗪杂环对效力和选择性的重要性。这些化合物被开发为研究 sEH 在各种疾病模型中的作用的潜在工具,强调了结构相关化合物在治疗研究中的相关性 (Thalji 等人,2013).
CGRP 受体拮抗剂的合成:Cann 等人 (2012) 开发了一种对映选择性合成方法,用于制备一种有效的降钙素基因相关肽 (CGRP) 受体拮抗剂,强调了此类化合物在探索 CGRP 在偏头痛中的作用和潜在治疗应用中的效用 (Cann 等人,2012).
功能化和氨基羰基化
吡哒嗪-3(2H)-酮环的氨基羰基化:Takács 等人 (2012) 讨论了 5-碘-和 4,5-二溴-2-甲基吡哒嗪-3(2H)-酮的钯催化氨基羰基化,提出了一种将酰胺官能团引入吡哒嗪酮环的方法。这项研究提供了对杂环化合物功能化的见解,这对于开发具有潜在生物活性的新化学实体至关重要 (Takács 等人,2012).
抗炎和抗菌活性
布洛芬类似物的合成和评价:Rajasekaran 等人 (1999) 的一项研究重点是合成布洛芬的 N-羟甲基衍生物类似物,发现某些衍生物具有有效的抗炎活性。这项研究举例说明了已知药物的结构修饰如何导致发现具有改进疗效或减少副作用的新治疗剂 (Rajasekaran 等人,1999).
新型哌啶衍生物的抗菌活性:Kambappa 等人 (2017) 合成并表征了新型哌啶-4-甲酰胺衍生物,评估了它们的抗血管生成和 DNA 裂解活性。这项研究不仅探索了此类化合物的抗菌潜力,还探索了它们在癌症研究中的应用,表明哌啶衍生物在科学研究中的广泛用途 (Kambappa 等人,2017).
神经炎症和影像
小胶质细胞的 PET 成像:Horti 等人 (2019) 开发了一种针对 CSF1R(一种小胶质细胞特异性标记物)的 PET 放射性示踪剂,提供了一种无创工具,用于对反应性小胶质细胞进行成像并研究各种神经精神疾病中的神经炎症。这项研究说明了结构相关化合物在开发神经系统疾病诊断工具中的应用 (Horti 等人,2019).
作用机制
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds. Piperidine derivatives have been known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
The exact mode of action would depend on the specific biological target. For example, if the compound acts as a ligand for a receptor, it might either activate (agonist) or inhibit (antagonist) the receptor’s function .
Biochemical Pathways
The compound’s effects on biochemical pathways would also depend on its specific target. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could potentially upregulate or downregulate that pathway .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound’s action would be determined by its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s stability, solubility, and overall efficacy .
属性
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O/c21-17-7-3-14(4-8-17)12-22-20(26)16-2-1-11-25(13-16)19-10-9-18(23-24-19)15-5-6-15/h3-4,7-10,15-16H,1-2,5-6,11-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNIJUFUKOOFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。